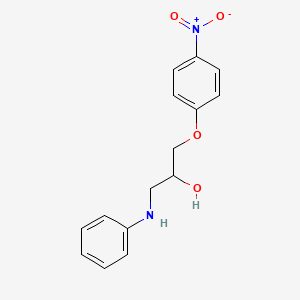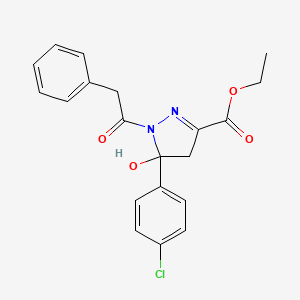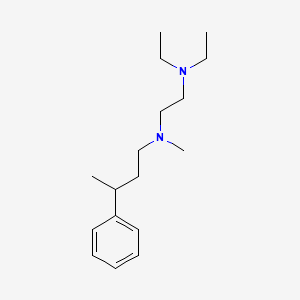
1-anilino-3-(4-nitrophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-anilino-3-(4-nitrophenoxy)-2-propanol, also known as ANP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. ANP is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-anilino-3-(4-nitrophenoxy)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer. This compound has been shown to have a vasodilatory effect, which can help in reducing blood pressure. This compound has also been shown to improve cardiac function in heart failure patients by increasing myocardial contractility. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Wirkmechanismus
1-anilino-3-(4-nitrophenoxy)-2-propanol selectively inhibits cGMP-dependent protein kinase (PKG), which is involved in various cellular processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting PKG, this compound can reduce smooth muscle tone, increase myocardial contractility, and inhibit platelet aggregation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including vasodilation, increased myocardial contractility, and inhibition of platelet aggregation. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-anilino-3-(4-nitrophenoxy)-2-propanol is a selective inhibitor of PKG, which makes it a useful tool for studying the role of PKG in various cellular processes. However, this compound has a short half-life and is rapidly metabolized, which can limit its use in some experiments.
Zukünftige Richtungen
1-anilino-3-(4-nitrophenoxy)-2-propanol has shown promising therapeutic potential in various diseases, and future research should focus on developing more stable analogs of this compound that can be used in clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other diseases.
Synthesemethoden
1-anilino-3-(4-nitrophenoxy)-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-nitrophenol with 1-bromo-3-chloropropane to yield 4-nitrophenyl-3-chloropropanol. This intermediate is then reacted with aniline to form this compound. The final product is purified using column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-anilino-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(10-16-12-4-2-1-3-5-12)11-21-15-8-6-13(7-9-15)17(19)20/h1-9,14,16,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMCWBQWSHBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)

![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)

![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)